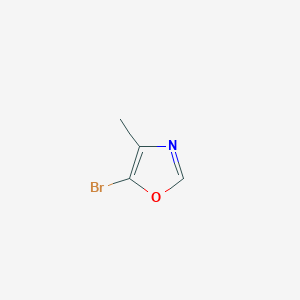

5-Bromo-4-methyloxazole

説明

Overview of Oxazole (B20620) Heterocycles in Synthetic Chemistry

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. tandfonline.com This aromatic ring system serves as a versatile building block in the synthesis of more complex molecules. aip.orgnumberanalytics.com The inherent reactivity and electronic properties of the oxazole ring allow for its participation in a wide array of chemical transformations, making it a valuable synthon for organic chemists. e-bookshelf.dersc.org Their utility is demonstrated in their incorporation into a diverse range of applications, including medicinal chemistry, agricultural science, and materials science. numberanalytics.come-bookshelf.de

Significance of Halogenation in Oxazole Ring Systems for Synthetic Design

The introduction of a halogen atom, such as bromine, onto the oxazole ring dramatically enhances its synthetic utility. mdpi.com Halogenation, particularly at the C5 position, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. sci-hub.seresearchgate.net This allows for the facile introduction of various substituents, including alkyl, aryl, and other functional groups, thereby enabling the construction of diverse molecular libraries for drug discovery and materials science research. The presence of a halogen atom can also influence the electronic properties of the oxazole ring, modulating its reactivity and biological activity. nih.gov

Research Trajectory of 5-Bromo-4-methyloxazole within the Context of Oxazole Chemistry

The specific compound, this compound, has garnered attention as a key intermediate in the synthesis of more complex molecules. sci-hub.se Research has focused on developing efficient and regioselective methods for its synthesis. One notable approach involves the regiocontrolled lithiation of 4-methyloxazole (B41796) followed by bromination. sci-hub.se This method allows for the precise installation of the bromine atom at the desired C5 position. Another synthetic route reported is the flash-vacuum pyrolysis of 2-acetyl-4-bromo-3-methylisoxazol-5(2H)-one. osi.lv The reactivity of the bromine atom in this compound makes it a valuable precursor for creating a variety of substituted oxazoles.

Scope and Current Challenges in this compound Research

The primary application of this compound lies in its role as a versatile building block in organic synthesis. a2bchem.com Its ability to undergo cross-coupling reactions makes it a valuable tool for constructing complex molecular architectures. sci-hub.se However, challenges remain in its synthesis and manipulation. One of the key challenges is achieving high regioselectivity during the bromination of the 4-methyloxazole precursor. sci-hub.se While methods like regiocontrolled lithiation have been developed, they often require cryogenic temperatures and highly reactive organolithium reagents. sci-hub.se Furthermore, the stability of the resulting this compound can be a concern, and it is sometimes isolated as a hydrochloride salt to improve its handling and storage. sci-hub.se Future research in this area will likely focus on developing milder and more efficient synthetic methods, as well as exploring the full potential of this compound in the synthesis of novel functional molecules.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 929094-30-4 | chemicalbook.com |

| Molecular Formula | C4H4BrNO | chemicalbook.com |

| Molecular Weight | 162.99 g/mol | chemicalbook.com |

| Appearance | Not specified, likely a solid or oil | sci-hub.se |

| Solubility | Soluble in organic solvents like diethyl ether and tetrahydrofuran (B95107) | sci-hub.se |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-4(5)7-2-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEENPJFQTCNAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 5 Bromo 4 Methyloxazole Reactivity

Electrophilic Aromatic Substitution (EAS) Pathways on the Oxazole (B20620) Ring

The oxazole ring is generally considered an electron-deficient heterocycle, which typically renders it less reactive towards electrophilic aromatic substitution (EAS) compared to electron-rich systems like benzene. pharmaguideline.comscispace.com The order of reactivity for electrophilic substitution in common azoles is generally imidazole (B134444) > thiazole (B1198619) > oxazole. scispace.com However, the presence of activating groups can enhance the ring's nucleophilicity and facilitate EAS reactions. tandfonline.com For oxazoles, electrophilic attack preferentially occurs at the C4 or C5 positions, followed by the C2 position. pharmaguideline.com

The general mechanism for EAS involves the initial attack of an electrophile on the aromatic ring to form a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org This intermediate is stabilized by resonance. The rate-determining step is typically the formation of this arenium ion. libretexts.org In the final step, a proton is lost from the arenium ion to restore the aromaticity of the ring. libretexts.org

For 5-bromo-4-methyloxazole, electrophilic attack could theoretically occur at the C2 position. The resulting arenium ion would be stabilized by the adjacent oxygen and nitrogen atoms. However, direct electrophilic substitution on the oxazole ring can be challenging, and often, functionalization is achieved through other means. pharmaguideline.com For instance, direct bromination or iodination of substituted oxazoles has been successfully used to synthesize halo-oxazole derivatives. researchgate.net

Table 1: Factors Influencing Electrophilic Aromatic Substitution on the Oxazole Ring

| Factor | Influence on Reactivity | Relevant Position on this compound |

| Ring Electronics | Oxazole is an electron-deficient ring, generally deactivating it for EAS. pharmaguideline.comscispace.com | The entire oxazole core. |

| Methyl Group (C4) | Electron-donating group, activates the ring towards EAS. masterorganicchemistry.com | Activates primarily the C5 and C2 positions. |

| Bromine Atom (C5) | Deactivating group due to its inductive effect, but can direct electrophiles. | Deactivates the entire ring, particularly the C4 position. |

| Reaction Conditions | Strong electrophiles and catalysts are often required. masterorganicchemistry.com | N/A |

Nucleophilic Substitution Reactions (SNAr) at the Bromine Center

The bromine atom at the C5 position of this compound serves as a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the oxazole ring helps to stabilize the intermediate formed during this reaction, facilitating the substitution process.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring. In the second step, the leaving group departs, restoring the aromaticity of the ring.

This compound and its isomers are known to be viable substrates for various cross-coupling reactions, which often proceed through mechanisms related to nucleophilic substitution. For example, they can participate in Suzuki-Miyaura and Heck reactions. scispace.comresearchgate.net These reactions allow for the formation of new carbon-carbon bonds at the site of the bromine atom. The Suzuki-Miyaura coupling, for instance, involves the reaction of the bromo-oxazole with an organoboron compound in the presence of a palladium catalyst. researchgate.netijpsonline.com

Table 2: Examples of Nucleophilic Substitution Reactions on Bromooxazoles

| Reaction Type | Nucleophile/Reagent | Product Type |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids) researchgate.netijpsonline.com | Aryl- or alkyl-substituted oxazoles |

| Heck Reaction | Alkenes scispace.com | Alkenyl-substituted oxazoles |

| General SNAr | Amines, thiols, alkoxides vulcanchem.comevitachem.com | Substituted oxazoles |

Radical Reactions and Single Electron Transfer (SET) Processes

Radical reactions and single electron transfer (SET) processes offer alternative pathways for the functionalization of this compound. These reactions involve intermediates with unpaired electrons and can be initiated by light, heat, or radical initiators.

One example of a radical process is the photochemically induced reaction. For instance, the photolysis of oxazoles can lead to various products depending on the reaction conditions and the substituents present. tandfonline.com

Single electron transfer (SET) mechanisms are also implicated in certain transformations. For example, some reactions may proceed through the formation of a radical anion intermediate. rsc.org The involvement of an olefin radical anion has been detected in some electron-transfer processes involving related systems. acs.org The generation of radical intermediates can also be a key step in certain synthetic methods for preparing substituted isoxazoles, a related class of heterocycles. rsc.org

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under certain conditions. These reactions can be driven by factors such as strain, the presence of specific functional groups, or the reaction conditions (e.g., heat, light, or catalysis).

For example, in the presence of nucleophiles like ammonia (B1221849) or formamide, oxazoles can undergo ring cleavage to form imidazoles. pharmaguideline.com Oxazoles can also be converted into other heterocyclic systems such as pyrroles, pyrimidines, pyrazoles, and thiazoles through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com

Isomerization reactions are also known for related heterocycles like isoxazoles, which can rearrange to form azirines under thermal, photochemical, or catalytic conditions. researchgate.net Such rearrangements can serve as a reactivity switch, allowing for the synthesis of diverse heterocyclic structures. researchgate.net While specific studies on the ring-opening of this compound are not detailed in the provided context, the general reactivity patterns of oxazoles suggest that such transformations are plausible.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and optimizing synthetic procedures. Kinetic studies provide information about reaction rates and the factors that influence them, such as temperature, concentration, and the electronic effects of substituents.

For instance, kinetic studies of electrophilic bromination of oxazole derivatives have shown that electron-donating substituents accelerate the reaction, as indicated by a negative Hammett rho value. smolecule.com This is because these substituents stabilize the cationic intermediate formed during the electrophilic attack. smolecule.com The rate of deprotection in related systems has been shown to be dependent on the solvent polarity. acs.org

Table 3: Calculated Thermodynamic and Electronic Properties of Methyl-Substituted Oxazoles

| Compound | Heat of Formation (kcal/mol) | -HOMO (eV) | LUMO (eV) |

| Oxazole | -1.58 | 9.534 | 4.491 |

| 4-methyl oxazole | -11.22 | 9.222 | 4.678 |

| 2,4-dimethyl oxazole | -20.19 | 8.908 | 4.804 |

| 4,5-dimethyl oxazole | -19.95 | 8.780 | 4.854 |

| Data from computational studies. researchgate.net |

Derivatization and Functionalization Strategies for 5 Bromo 4 Methyloxazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-bromo-4-methyloxazole, these reactions are particularly useful for creating a library of derivatives with varied functionalities.

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C5 position.

The utility of bromooxazoles, including this compound, as building blocks has been demonstrated in Suzuki-Miyaura cross-coupling reactions under parallel synthesis conditions. sci-hub.seresearchgate.net This approach enables the rapid generation of a diverse library of substituted oxazoles. For instance, the coupling of this compound with various organoboron derivatives can be achieved to produce a range of 5-substituted-4-methyloxazoles. sci-hub.se The reactivity of the C-Br bond makes it a suitable substrate for such transformations.

A general procedure for the Suzuki-Miyaura coupling of bromooxazoles involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand, along with a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system (e.g., dioxane/water). nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-heterocycles

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 4-bromotoluene | Diazocine-boronic ester | Pd(OAc)₂/XPhos | K₂CO₃ | Dioxane | Coupled product | 91 | nih.gov |

| 4-bromoanisole | Diazocine-boronic ester | Pd(OAc)₂/XPhos | K₂CO₃ | Dioxane | Coupled product | 95 | nih.gov |

| 1-bromo-4-nitrobenzene | Diazocine-boronic ester | Pd(OAc)₂/XPhos | K₂CO₃ | Dioxane | Coupled product | 80 | nih.gov |

This table presents data for analogous Suzuki-Miyaura reactions to illustrate typical conditions and outcomes.

The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. This method is also applicable to the functionalization of this compound, allowing for the introduction of a wide array of carbon-based fragments. vulcanchem.comlibretexts.org

The reaction typically proceeds under mild conditions and tolerates a variety of functional groups. libretexts.orgorganic-chemistry.org A common catalytic system for Stille coupling is Pd(PPh₃)₄ in a solvent like DMF or THF. harvard.edu Additives such as CuI can sometimes accelerate the reaction. harvard.edu The main drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 2: Comparison of Stille and Suzuki Coupling Yields

| Electrophile | Coupling Partner | Coupling Type | Yield (%) | Reference |

| 4-bromotoluene | Stannylated diazocine | Stille | 92 | researchgate.net |

| 4-bromotoluene | Borylated diazocine | Suzuki | 91 | researchgate.net |

| 4-bromoanisole | Stannylated diazocine | Stille | 90 | nih.gov |

| 4-bromoanisole | Borylated diazocine | Suzuki | 95 | nih.gov |

| 1-bromo-4-nitrobenzene | Stannylated diazocine | Stille | 89 | nih.gov |

| 1-bromo-4-nitrobenzene | Borylated diazocine | Suzuki | 80 | nih.gov |

This table compares the yields of Stille and Suzuki couplings for similar substrates, providing insight into the relative efficiency of these methods.

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide or triflate in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. wikipedia.orgnih.gov

For this compound, Negishi coupling offers a powerful method for introducing alkyl, aryl, and other organic moieties. The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from organic halides. uni-muenchen.de Palladacycle precatalysts have been shown to be highly effective in facilitating Negishi couplings, often at room temperature and with low catalyst loadings. nih.gov

Table 3: Conditions for Negishi Coupling of Heteroaryl Halides

| Heteroaryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temperature | Yield (%) | Reference |

| 2-bromoanisole | p-tolylzinc chloride | 3c (palladacycle) | THF | rt | 92 | nih.gov |

| Heteroaryl halides | Heteroaryl zinc chlorides | 3c (0.25–4) | THF | rt | Excellent | nih.gov |

This table showcases conditions for Negishi couplings involving heteroaryl halides, which are analogous to this compound.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and a base. nrochemistry.comgold-chemistry.org This reaction is a cornerstone for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. This compound can be effectively alkynylated at the C5 position using this methodology. nih.gov

The reaction is generally carried out at room temperature and tolerates a wide range of functional groups. nrochemistry.com Typical conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper co-catalyst such as CuI, with an amine base like diisopropylamine (B44863) serving as both the base and sometimes as a solvent. nrochemistry.comrsc.org

Table 4: General Conditions for Sonogashira Coupling

| Component | Example Reagent/Condition | Reference |

| Aryl Halide | Aryl Bromide/Iodide | nrochemistry.comgold-chemistry.org |

| Alkyne | Terminal Alkyne | nrochemistry.comgold-chemistry.org |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | nrochemistry.comrsc.org |

| Copper Co-catalyst | CuI | nrochemistry.com |

| Base | Diisopropylamine | nrochemistry.com |

| Solvent | THF | nrochemistry.com |

| Temperature | Room Temperature | nrochemistry.com |

This table outlines the general components and conditions for a Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. nih.gov This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. nih.gov this compound can be aminated at the C5 position using this method, providing access to a variety of 5-amino-4-methyloxazole derivatives.

The reaction typically employs a palladium catalyst with a specialized phosphine ligand, such as tBu-XPhos, and a base like KOH or NaOTMS. nih.govcore.ac.uk The choice of ligand and base is crucial for achieving high yields, especially with challenging substrates like five-membered heteroaryl halides. nih.gov

Table 5: Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides

This table provides examples of Buchwald-Hartwig amination conditions for bromo-heterocycles, which are relevant to the amination of this compound.

Functional Group Interconversion at the Bromine Position

Beyond cross-coupling reactions, the bromine atom on this compound can be transformed into other functional groups through various interconversion strategies. These transformations further expand the synthetic utility of this building block.

One common transformation is the lithiation of the C-Br bond followed by quenching with an electrophile. For instance, treatment of a bromooxazole with a strong base like n-butyllithium at low temperatures generates a lithiated oxazole (B20620) intermediate. This intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups. sci-hub.se This method allows for the synthesis of derivatives that may not be accessible through cross-coupling reactions.

Another potential transformation is the conversion of the bromine to other halogens, such as iodine, which can exhibit different reactivity in subsequent coupling reactions. Additionally, nucleophilic aromatic substitution (SₙAr) reactions can be employed under certain conditions, particularly if the oxazole ring is activated by electron-withdrawing groups, to displace the bromide with nucleophiles like alkoxides or thiolates. beilstein-journals.org

The choice of derivatization strategy for this compound depends on the desired target molecule and the compatibility of the functional groups present. The versatility of the C-Br bond makes this compound a valuable and adaptable building block in organic synthesis.

Regioselective C-H Activation and Functionalization

The regioselective functionalization of the oxazole ring is a critical aspect of its synthetic utility. In the context of this compound, the inherent electronic properties of the oxazole nucleus dictate the reactivity of its C-H bonds. The proton at the C-2 position is significantly more acidic than any other C-H bond on the heterocyclic ring, a characteristic that is foundational for its selective derivatization.

The synthesis of this compound itself provides clear evidence of this reactivity hierarchy. The established synthetic route involves the initial protection of the highly acidic C-2 position of 4-methyloxazole (B41796), typically with a triisopropylsilyl (TIPS) group. sci-hub.se This protection strategy allows for a subsequent regioselective metalation (e.g., lithiation) and bromination to occur exclusively at the C-5 position. sci-hub.se Following the introduction of the bromine atom, the protecting group at C-2 is removed to yield the target compound. This process underscores that the C-2 position is the most kinetically favorable site for deprotonation, and by extension, for C-H activation.

With the C-5 position occupied by a bromine atom, the C-2 proton remains the sole activated C-H bond on the oxazole ring, making it the unambiguous target for regioselective functionalization. Research into the derivatization of analogous 5-substituted oxazoles confirms that C-H activation strategies, primarily through deprotonative metalation, proceed with high regioselectivity at this C-2 site.

Research Findings:

Detailed studies on 5-alkyl-substituted oxazoles demonstrate a robust and regioselective method for C-H functionalization at the C-2 position. The most common and effective strategy involves direct lithiation using a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This process selectively abstracts the C-2 proton to form a 2-lithiooxazole intermediate. This highly reactive intermediate can then be quenched with a suitable electrophile to introduce a variety of functional groups.

For instance, the reaction of 5-alkyloxazoles with n-BuLi followed by the addition of an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), results in the exclusive formation of 5-alkyl-2-bromooxazoles in good to excellent yields. sci-hub.se This transformation highlights the exceptional regiocontrol achievable through this C-H activation/lithiation pathway. While these examples utilize 5-alkyloxazoles, the underlying principle of enhanced C-2 acidity is directly applicable to this compound.

The table below summarizes representative findings for the C-2 bromination of various 5-substituted oxazoles via this lithiation strategy, serving as a direct analogue for the expected reactivity of this compound.

Table 1: Regioselective C-2 Bromination of 5-Alkyloxazoles via C-H Activation This table presents data from analogous reactions on 5-alkyloxazoles, which serve as a model for the functionalization of this compound.

| Entry | 5-Substituent (R) | Base | Electrophile | Solvent | Temp (°C) | Product | Yield (%) | Ref |

| 1 | -CH₃ | n-BuLi | DBTFE | THF | -78 | 2-Bromo-5-methyloxazole | 80 | sci-hub.se |

| 2 | -C₂H₅ | n-BuLi | DBTFE | THF | -78 | 2-Bromo-5-ethyloxazole | 71 | sci-hub.se |

| 3 | -n-C₄H₉ | n-BuLi | DBTFE | THF | -78 | 2-Bromo-5-butyloxazole | 48 | sci-hub.se |

| 4 | -CH(CH₃)₂ | n-BuLi | DBTFE | THF | -78 | 2-Bromo-5-isopropyloxazole | 61 | sci-hub.se |

Beyond deprotonative metalation, transition-metal-catalyzed C-H activation presents another viable, though less explored, avenue for the functionalization of this compound. Palladium-catalyzed direct arylation has been successfully applied to other halogenated heterocycles, demonstrating that C-H activation can be achieved chemoselectively in the presence of a carbon-halogen bond. rsc.org In such cases, a palladium catalyst, often in conjunction with a suitable ligand and base, can mediate the coupling of the C-2 position with various partners, like aryl halides, without disturbing the C-5 bromine atom. rsc.orgresearchgate.net Similarly, rhodium-catalyzed C-H activation offers a powerful toolkit for forming C-C and C-heteroatom bonds, and could foreseeably be applied to achieve regioselective functionalization at the C-2 position of the target molecule. snnu.edu.cnlucp.net These catalytic methods hold promise for expanding the synthetic pathways available for derivatizing this compound.

Advanced Spectroscopic and Structural Research Techniques Applied to 5 Bromo 4 Methyloxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Bromo-4-methyloxazole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the C2-proton and the methyl protons at C4. The chemical shift of the C2-proton would likely appear downfield due to the influence of the adjacent electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring. The methyl protons would appear as a singlet in the aliphatic region. The ¹³C NMR spectrum would reveal four distinct signals corresponding to the four carbon atoms in the molecule (C2, C4, C5, and the methyl carbon). The positions of these signals, particularly the carbon atoms directly bonded to bromine (C5) and the heteroatoms (C2 and C4), are highly informative for confirming the substitution pattern.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: These are estimated values based on general principles for oxazole derivatives, as specific experimental data is not publicly available. Actual values may vary depending on the solvent and experimental conditions.)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H at C2 | ¹H | ~8.0 - 8.5 | Singlet (s) |

| CH₃ at C4 | ¹H | ~2.2 - 2.6 | Singlet (s) |

| C2 | ¹³C | ~150 - 155 | |

| C4 | ¹³C | ~145 - 150 | |

| C5 | ¹³C | ~115 - 120 | |

| CH₃ | ¹³C | ~10 - 15 |

To unambiguously assign all proton and carbon signals and to map out the complete molecular structure, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be relatively simple but would confirm the absence of coupling between the C2-proton and the C4-methyl protons, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the C2-proton signal to the C2-carbon signal and another cross-peak linking the methyl proton signals to the methyl carbon signal. This provides a direct and reliable method for assigning the carbon atoms that bear protons.

While solution-state NMR provides information on molecules as they tumble freely, solid-state NMR (ssNMR) analyzes the compound in its crystalline form. This technique is particularly useful for studying polymorphism (the ability of a substance to exist in different crystalline forms) and for understanding intermolecular interactions in the solid state. An ssNMR study of this compound could reveal subtle differences in chemical shifts compared to the solution state, which can be attributed to crystal packing effects and specific intermolecular interactions.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Intermediates and Product Identification

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of this compound and for identifying any intermediates or byproducts formed during its synthesis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For C₄H₄BrNO, the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Consequently, the mass spectrum of this compound will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. HRMS can measure these masses to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.

Interactive Table 2: Predicted HRMS Data for this compound.

| Ion Formula | Isotope Composition | Calculated m/z |

| [C₄H₄⁷⁹BrNO]⁺ | ⁷⁹Br | 160.9476 |

| [C₄H₄⁸¹BrNO]⁺ | ⁸¹Br | 162.9456 |

Tandem Mass Spectrometry (MS/MS): MS/MS involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Analysis of the fragments of this compound would help confirm the connectivity of the oxazole ring and its substituents. Expected fragmentation pathways might include the loss of the bromine atom, cleavage of the methyl group, or fragmentation of the oxazole ring itself.

X-ray Crystallography of this compound and its Complexed Derivatives for Absolute Configuration and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the precise coordinates of every atom, leading to accurate measurements of bond lengths, bond angles, and torsion angles.

A successful crystallographic analysis of this compound would confirm the planarity of the oxazole ring and provide precise geometric data. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice. This is crucial for understanding intermolecular forces, such as potential halogen bonding (interactions involving the bromine atom) or π-π stacking interactions between oxazole rings, which dictate the material's bulk properties. While no published crystal structure for this compound is currently available, data from closely related structures, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, demonstrate the utility of this technique for confirming molecular geometry and analyzing intermolecular interactions in substituted bromo-oxazoles.

Interactive Table 3: Representative Crystallographic Parameters for a Substituted Bromo-Oxazole Derivative. (Note: This data is for a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, and serves as an example of the information obtained from X-ray crystallography.) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828 |

| b (Å) | 7.1335 |

| c (Å) | 25.119 |

| β (°) | 100.066 |

| Volume (ų) | 2616.1 |

| Z | 8 |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Electronic Structure Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation.

The FT-IR and Raman spectra of this compound would be expected to show characteristic peaks for the C=N and C=C stretching vibrations within the oxazole ring, typically in the 1500-1650 cm⁻¹ region. C-O-C stretching modes of the ring would also be present. The C-H stretching and bending vibrations of the methyl group and the C2-H bond would also be identifiable. The C-Br stretching vibration would appear at lower frequencies, typically below 600 cm⁻¹. These spectra provide a valuable fingerprint for the compound and can be used to study intermolecular interactions, as shifts in vibrational frequencies can indicate the presence of hydrogen bonding or other non-covalent forces in the solid state.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provide insight into the electronic structure and photophysical properties of a molecule.

UV-Vis Spectroscopy: The oxazole ring is a chromophore that absorbs UV light, promoting electrons from lower-energy molecular orbitals to higher-energy ones. The UV-Vis absorption spectrum of this compound would show one or more absorption bands, with the wavelength of maximum absorbance (λ_max) being characteristic of the conjugated π-system of the substituted oxazole. The position and intensity of this absorption can be influenced by the solvent polarity.

Fluorescence Spectroscopy: Many oxazole derivatives are known to be fluorescent, meaning they emit light after being electronically excited. A fluorescence study of this compound would involve measuring its emission spectrum, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime. These properties are highly sensitive to the molecular structure and the local environment. The presence of the heavy bromine atom may influence the fluorescence properties through the "heavy-atom effect," which can promote intersystem crossing and potentially quench fluorescence in favor of phosphorescence.

Theoretical and Computational Chemistry of 5 Bromo 4 Methyloxazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations would provide fundamental insights into the electronic nature of 5-bromo-4-methyloxazole. By solving approximations of the Schrödinger equation, DFT can be used to determine the molecule's electron density and, from that, a wide range of chemical properties.

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack and provide a quantitative measure of its kinetic stability.

Table 1: Hypothetical HOMO-LUMO Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Electrostatic Potential Maps

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an ESP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, making them likely sites for electrophilic attack. Conversely, regions around hydrogen atoms would show positive potential.

Prediction of Chemical Reactivity Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These parameters provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

Chemical Potential (μ): This parameter describes the tendency of electrons to escape from a system.

Global Hardness (η): This measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Chemical Reactivity Parameters for this compound

| Parameter | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Data not available |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |

| Electrophilicity Index (ω) | μ² / (2η) | Data not available |

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Dynamics

MD simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to study how the molecule behaves in different solvents. This would involve analyzing how solvent molecules arrange themselves around the solute and how this affects the conformational flexibility of the oxazole (B20620) ring. Such simulations are crucial for understanding reaction kinetics and mechanisms in solution.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states—the highest energy points along a reaction pathway—and the calculation of activation energies. For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, these calculations could elucidate the reaction mechanism and predict reaction rates.

Structure-Property Relationships (SPR) through Computational Modeling

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent at different positions) and calculating the resulting properties, it is possible to establish structure-property relationships. This computational approach can guide the design of new molecules with desired electronic or reactive properties, accelerating the discovery process without the need for extensive experimental synthesis and testing.

In Silico Prediction of Spectroscopic Parameters

The in silico prediction of spectroscopic parameters provides a powerful tool for the theoretical investigation of molecular structures and properties. Computational methods, particularly those based on Density Functional Theory (DFT), are widely employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These theoretical predictions, when compared with experimental data, can provide a deeper understanding of the electronic structure, bonding, and conformational aspects of a molecule.

For this compound, the application of these computational techniques allows for the elucidation of its spectroscopic characteristics. The following sections detail the predicted NMR, IR, and UV-Vis spectroscopic parameters obtained from theoretical calculations.

Predicted ¹H and ¹³C NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, a common approach in quantum chemical calculations of NMR parameters. These calculations are typically performed at a specific level of theory, such as B3LYP/6-311++G(d,p), and the results are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Theoretical data not available in search results)

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H (on C2) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Theoretical data not available in search results)

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | |

| C4 | |

| C5 |

Predicted IR Vibrational Frequencies

Theoretical calculations of the infrared spectrum of this compound involve determining the vibrational frequencies and their corresponding intensities. These calculations are typically performed using DFT methods, which can predict the fundamental vibrational modes of the molecule. The predicted spectrum can then be compared with experimental IR data to aid in the assignment of observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

Table 3: Selected Predicted IR Vibrational Frequencies for this compound (Theoretical data not available in search results)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C2-H Stretch | |

| CH₃ Stretch (asymmetric) | |

| CH₃ Stretch (symmetric) | |

| C=N Stretch | |

| C=C Stretch |

Predicted UV-Vis Absorption Wavelengths

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals, the maximum absorption wavelengths (λmax) in the UV-Vis spectrum can be determined.

For this compound, TD-DFT calculations can predict the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of heteroaromatic systems. The predicted λmax values provide insight into the electronic structure and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 4: Predicted UV-Vis Absorption Wavelengths for this compound (Theoretical data not available in search results)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO |

Strategic Applications of 5 Bromo 4 Methyloxazole in Complex Chemical Synthesis

Precursor in Natural Product Total Synthesis

The oxazole (B20620) moiety is a common structural motif found in a wide array of biologically active natural products. The strategic incorporation of the 5-bromo-4-methyloxazole unit provides a convenient handle for subsequent chemical modifications, facilitating the assembly of complex natural product skeletons.

A notable example of the utility of a brominated oxazole intermediate is in the total synthesis of the potent anticancer agent (-)-Disorazole C1. nih.govnih.govuni-halle.de While the exact "this compound" was not explicitly used in the cited syntheses, the general strategy of employing a brominated oxazole core is a key feature. For instance, in the synthesis of the C1-C9 oxazole fragment of (-)-Disorazole C1, a multi-step sequence is employed to construct the oxazole ring, which is then brominated. researchgate.net This brominated intermediate is crucial for subsequent cross-coupling reactions to build the complex side chains of the natural product. The bromine atom allows for the introduction of various substituents through reactions such as Suzuki, Stille, or Sonogashira couplings, demonstrating the strategic importance of a halogenated oxazole precursor in the convergent synthesis of such intricate molecules.

Table 1: Key Data on (-)-Disorazole C1

| Feature | Description |

| Natural Source | Myxobacterium Sorangium cellulosum |

| Biological Activity | Potent antitubulin agent, anticancer properties nih.govnih.gov |

| Synthetic Challenge | Contains a complex polyketide backbone and an oxazole ring |

Building Block for Advanced Materials and Polymers

The incorporation of heterocyclic units like this compound into polymer chains can impart unique and desirable properties to the resulting materials. The bromine atom on the oxazole ring serves as a versatile functional handle for polymerization reactions and post-polymerization modifications. While direct applications of this compound in this context are not extensively documented in readily available literature, the principles of functional polymer synthesis provide a clear pathway for its potential use. mdpi.comnih.govfrontiersin.org

Functional polymers are macromolecules that possess specific reactive groups, allowing for the tailoring of their physical and chemical properties. mdpi.comnih.govfrontiersin.org The bromine atom in this compound can be utilized in several ways:

Initiator for Controlled Radical Polymerization: Through a transformation like atom transfer radical polymerization (ATRP), the bromo-group can be converted into an initiating site for the growth of polymer chains.

Monomer in Polycondensation Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck coupling, with other bifunctional monomers to form conjugated polymers with interesting electronic and optical properties.

Post-Polymerization Modification: Polymers containing other reactive groups can be functionalized by reacting them with this compound, thereby introducing the oxazole moiety as a side chain.

The resulting oxazole-containing polymers could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and biomedical materials, owing to the inherent electronic and biological properties of the oxazole ring.

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The oxazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial pesticides and herbicides containing this heterocyclic core. The presence of a bromine atom in this compound offers a strategic advantage for the synthesis of novel agrochemical candidates. The bromine can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the rapid generation of a library of derivatives for biological screening.

While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are proprietary and not always publicly disclosed, the general importance of halogenated heterocycles as intermediates is widely recognized. For instance, the synthesis of oxadiazon, a widely used herbicide, involves the cyclization of a precursor that could conceptually be derived from a brominated heterocyclic intermediate. The ability to introduce diverse functionalities at the 5-position of the oxazole ring through the bromo-substituent allows for the fine-tuning of the molecule's biological activity, selectivity, and environmental profile.

Exploration in Ligand Design for Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling chemists to achieve higher efficiency, selectivity, and substrate scope in chemical transformations. Heterocyclic compounds, particularly those containing nitrogen and oxygen atoms like oxazoles, are attractive scaffolds for ligand design due to their ability to coordinate with metal centers.

This compound represents a valuable starting material for the synthesis of new ligand architectures. The bromine atom can be readily displaced by phosphorus, nitrogen, or sulfur-containing nucleophiles to introduce coordinating groups. Furthermore, cross-coupling reactions can be employed to link the oxazole unit to other aromatic or heterocyclic systems, leading to the formation of bidentate or multidentate ligands. core.ac.uk

For example, a Suzuki coupling reaction between this compound and a boronic acid-substituted pyridine (B92270) would yield a 5-(pyridin-yl)-4-methyloxazole, a potential bidentate N,N-ligand. The electronic properties of such a ligand can be fine-tuned by varying the substituents on either the oxazole or the pyridine ring. These tailored ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for a wide range of organic reactions, including cross-coupling, hydrogenation, and C-H activation.

Development of Novel Heterocyclic Scaffolds

Fused heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their rigid frameworks and unique electronic properties. This compound serves as an excellent starting point for the construction of novel fused heterocyclic scaffolds through intramolecular cyclization reactions.

A prominent example is the synthesis of oxazolo[5,4-b]pyridines. These fused ring systems are of interest due to their structural similarity to purines, suggesting potential applications as kinase inhibitors or in other areas of drug discovery. mdpi.com A general synthetic strategy could involve a Suzuki or Stille coupling of this compound with a suitably substituted vinyl boronic acid or stannane, followed by an intramolecular cyclization of the resulting intermediate.

Another approach involves the reaction of this compound with a molecule containing a nucleophilic group and a group capable of participating in a subsequent ring-closing reaction. For instance, reaction with an ortho-amino-substituted aryl boronic acid under Suzuki coupling conditions, followed by an intramolecular cyclization, could lead to the formation of a novel benzoxazolo-fused system. The versatility of the bromine atom allows for a wide range of cyclization strategies to be employed, leading to a diverse array of novel heterocyclic scaffolds with potential applications in various scientific disciplines.

Future Directions and Emerging Research Avenues in the Chemistry of 5 Bromo 4 Methyloxazole

The strategic positioning of a bromine atom and a methyl group on the oxazole (B20620) ring endows 5-Bromo-4-methyloxazole with significant potential as a versatile building block in organic synthesis. While its current applications are established, a multitude of future research avenues are poised to unlock its full capabilities. These emerging areas focus on developing more efficient and sustainable synthetic methods, exploring novel reactivity patterns, and expanding its use into cutting-edge fields like materials science and flow chemistry.

Q & A

Q. What are the most reliable synthetic routes for 5-Bromo-4-methyloxazole, and how do reaction conditions influence yield?

- Methodological Answer : Bromination of oxazole derivatives typically employs N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C). For 4-methyl-substituted oxazoles, regioselectivity is influenced by steric and electronic effects of the methyl group. A two-step approach involving Friedel-Crafts alkylation followed by bromination has been reported for analogous compounds, achieving yields of 60–75% . Optimization requires monitoring reaction progress via TLC or HPLC, with quenching in ice-water to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR resolves methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). C NMR distinguishes the oxazole ring carbons (C-2: ~150 ppm; C-4: ~120 ppm) and bromine-induced deshielding .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 162) and isotopic patterns for bromine (1:1 ratio for Br and Br).

- X-ray Crystallography : Single-crystal analysis provides definitive structural confirmation, as demonstrated for related brominated heterocycles .

Q. How does the methyl group in this compound affect its reactivity in cross-coupling reactions?

- Methodological Answer : The methyl group at position 4 enhances steric hindrance, reducing reactivity in Buchwald-Hartwig amination but improving stability in Suzuki-Miyaura couplings. For Pd-catalyzed reactions, use bulky ligands (e.g., XPhos) to mitigate dehalogenation side reactions. Bromine at position 5 acts as a directing group, enabling regioselective functionalization .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in bromination reactions of methyl-substituted oxazoles?

- Methodological Answer : Discrepancies arise from competing pathways: (1) electrophilic bromination at C-5 vs. (2) radical-mediated side reactions. Kinetic studies (e.g., using UV-Vis spectroscopy) show that electron-donating methyl groups accelerate electrophilic substitution but may promote radical intermediates under high-temperature conditions. Control experiments with radical scavengers (e.g., TEMPO) can isolate the dominant pathway .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For this compound, the LUMO is localized at C-5, favoring nucleophilic attack. Methyl group steric effects are quantified using molecular mechanics (e.g., MMFF94 force field). Validate predictions with kinetic isotope effect (KIE) studies .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Use non-protonating solvents (e.g., DCM) and avoid strong acids (HCl, HSO). Trifluoroacetic acid (TFA) at low concentrations (<1 M) minimizes ring-opening.

- Basic Conditions : Employ mild bases (e.g., KCO) in anhydrous THF. Stabilize intermediates via in situ protection with trimethylsilyl chloride .

- Storage : Store under inert gas (N/Ar) at –20°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。